3,4-dimethyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide -

3,4-dimethyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Catalog Number: EVT-4596389
CAS Number:
Molecular Formula: C22H18N4O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-(3-{(R)-1-[4-(2-Aminopyrimidin-5-yl)phenyl]-1-cyclopropylethyl}-[1,2,4]oxadiazol-5-yl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide (BI 665915)

Compound Description: BI 665915 is a potent and selective five-lipoxygenase-activating protein (FLAP) inhibitor. [, ] It exhibits excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of leukotriene B4 (LTB4) synthesis in human whole blood (IC50 < 100 nM). [] BI 665915 also demonstrates favorable drug metabolism and pharmacokinetic properties across species, predicting low human clearance and a low risk for potential drug-drug interactions. [] A murine ex vivo whole blood study showed a linear dose-exposure relationship and dose-dependent inhibition of LTB4 production for BI 665915. []

Ethyl 5-(5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate

Compound Description: This compound, along with its 3-p-methylbenzyl derivative, exhibits antifungal activity against Candida albicans. []

5-Methyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-4(3H)-thione

Compound Description: This compound, along with its 4-S-alkyl derivatives, demonstrates antifungal activity against Candida albicans. []

2-[5-Methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide

Compound Description: This compound shows significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

(4S,5S)-4-(2,2-Dimethyl-4-phenyl-1,3-dioxan-5-yl)-1-phenyl-4H-1,2,4-triazol-1-ium Perchlorate (Enders’ Catalyst)

Compound Description: Enders' Catalyst is known for its catalytic role in asymmetric benzoin condensations, Stetter reactions, the formation of chiral triazolinylidene ruthenium and rhodium complexes, and asymmetric hydrosilations. []

Relevance: Enders' catalyst, although utilizing a 1,2,4-triazole ring, is synthesized through a key intermediate that features a 1,3,4-oxadiazol-2-ium perchlorate. [] This synthesis route highlights the potential of oxadiazole-containing compounds as building blocks for other heterocyclic systems, including those relevant to the structure of 3,4-dimethyl-N-{2-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide.

3-(5-Amino-1,3,4-oxadiazol-2-yl)-4-hydroxy-2H[1]-benzopyran-2-one

Compound Description: This compound serves as a crucial intermediate in the synthesis of various oxadiazolo[1,3,5]triazine, 1,2,4-triazolo, and thiadiazolo[1,3,4]oxadiazole derivatives. []

6-(2-Amino-5-fluorophenyl)-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one

Compound Description: This compound serves as a starting material for the synthesis of fluorine-substituted 1,2,4-triazinones, some of which exhibit promising anti-HIV-1 and CDK2 inhibitory activity. []

4-Fluoro-N-(4-fluoro-2-(5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)phenyl)benzamide

Compound Description: This compound is another precursor used in the synthesis of fluorine-substituted 1,2,4-triazinones. Some of the resulting compounds demonstrate potent anti-HIV-1 and CDK2 inhibitory activity. []

3-Methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine hydroiodide

Compound Description: This compound exhibits moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis, although it shows low activity against cervical cancer cells (HeLa). []

1,1-Dimethyl-3-[3-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-4-yl]thiourea

Compound Description: This compound possesses antioxidant properties with an IC50 of 29 µM/L, comparable to that of Trolox. It also exhibits moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis. []

SB-772077-B [4-(7-((3-Amino-1-pyrrolidinyl)carbonyl)-1-ethyl-1H-imidazo(4,5-c)pyridin-2-yl)-1,2,5-oxadiazol-3-amine]

Compound Description: SB-772077-B is a novel aminofurazan-based Rho kinase inhibitor that demonstrates potent pulmonary and systemic vasodilator effects in rats. [] It effectively decreases pulmonary arterial pressure, particularly when pulmonary vascular resistance is elevated by various factors like hypoxia, U46619, or nitric-oxide synthase inhibition. [] Chronic treatment with SB-772077-B attenuates monocrotaline-induced pulmonary hypertension, suggesting its potential therapeutic benefit in pulmonary hypertensive disorders. []

2-(3,4-Dimethoxybenzyl)-7-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one (Bay 60-7550)

Compound Description: Bay 60-7550 is a phosphodiesterase-2 (PDE2) inhibitor that increases basal and stimulated cGMP levels in rat cortical neurons. [] It also demonstrates anxiolytic effects in mice, reversing the anxiogenic impact of restraint stress and producing anxiolytic-like behavior in non-stressed mice. [] These anxiolytic effects are attributed to increased cGMP signaling mediated by Bay 60-7550, suggesting its potential as a novel therapeutic target for anxiety disorders. []

3-(8-Methoxy-1-methyl-2-oxo-7-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-5-yl)benzamide (ND7001)

Compound Description: ND7001 is another PDE2 inhibitor that elevates basal and stimulated cGMP levels in rat cortical neurons, contributing to its anxiolytic effects in mice. [] Similar to Bay 60-7550, ND7001 counteracts the anxiogenic effects of restraint stress and induces anxiolytic behavior in non-stressed mice, emphasizing the potential of PDE2 inhibition as a therapeutic approach for anxiety disorders. []

1H-[1,2,4]Oxadiazolo[4,3-a]quinoxalin-1-one

Compound Description: This compound acts as a guanylyl cyclase inhibitor and can antagonize the anxiolytic effects induced by PDE2 inhibitors or NO donors. []

3-(1,2,5,6-Tetrahydro-4-pyridyl)-5-propoxypyrrolo[3,2-b]pyridine (CP 94,253)

Compound Description: CP 94,253 acts as a 5-HT1B receptor agonist, demonstrating similar effects to RU 24969 in enhancing cocaine reinforcement. [] It reduces cocaine self-administration and increases the highest completed ratio on a progressive ratio schedule of reinforcement, indicating its ability to potentiate the reinforcing properties of cocaine. [] Similar to RU 24969, CP 94,253 alone does not maintain self-administration behavior. []

3-(1,2,5,6-Tetrahydropyrid-4-yl)pyrrolo[3,2-b]pyridine (CP 93,129)

Compound Description: CP 93,129 is another 5-HT1B receptor agonist that potentiates cocaine reinforcement, further supporting the role of 5-HT1B receptors in modulating the effects of cocaine. []

2′-Methyl-4′-(5-methyl[1,2,4]oxadiazol-3-yl)-biphenyl-4-carboxylic acid [4-methodoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide (GR 127,935)

Compound Description: GR 127,935 acts as a 5-HT1B/1D receptor partial agonist, capable of blocking the effects of other 5-HT1B receptor agonists like CP 94,253. [, , ] It demonstrates antagonistic properties at 5-HT1B/1D receptors, providing a tool for studying the involvement of these receptors in various behavioral and physiological processes. [, , ]

4-Iodo-N-[2-[4-(methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-benzamide (p-MPPI)

Compound Description: p-MPPI acts as a 5-HT1A receptor antagonist, providing a tool for selectively blocking the effects of 5-HT1A receptor activation. [, ]

5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (SEW2871)

Compound Description: SEW2871 acts as a sphingosine-1-phosphate receptor 1 (S1P1) agonist. [] In a mouse model of cecal ligation and puncture-induced sepsis, SEW2871 improved renal microvascular permeability and restored capillary perfusion when administered even after the onset of injury. [] This suggests its potential as an adjunct therapy for sepsis-induced acute kidney injury. []

N-(2,6-Dichloro-4-pyridinyl)-2-[1,3-dimethyl-4-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]-hydrazinecarboxamide (JTE-013)

Compound Description: JTE-013 is an S1P2 antagonist. [] In a mouse model of cecal ligation and puncture-induced sepsis, JTE-013 produced a partial reduction in renal microvascular permeability but did not improve capillary perfusion. []

(7-Hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide

Compound Description: This compound serves as a key intermediate for synthesizing various heterocyclic compounds, including Schiff's bases, thiosemicarbazides, and pyrazole derivatives. []

N-(2-{4-[(3,7-Dimethylocta-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound is an N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa. [] It exhibits moderate non-selective cytotoxic activity against various cancer cell lines, including human lung carcinoma (COR-L23), human breast adenocarcinoma (MCF7), and human melanoma (C32). []

N-(2-{4-[(3,7-Dimethyl-4-acetyl-octa-2,6-dien-1-yl)oxy]phenyl}ethyl)benzamide

Compound Description: This compound is another N-phenylethyl-benzamide derivative isolated from Swinglea glutinosa. [] It also exhibits moderate non-selective cytotoxic activity against various cancer cell lines. []

2-[3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazol-5-yl]-6-chloro-3,8-dimethyl-4(3H)-quinazolinone (Degradate 1 of Chlorantraniliprole)

Compound Description: This compound is a nonpolar degradation product identified during the pyrolysis of chlorantraniliprole in tobacco. [] It represents a significant portion of the applied radioactivity in both [pyrazole carbonyl-(14)C] and [benzamide carbonyl-(14)C]-chlorantraniliprole cigarettes. []

5-Bromo-N-methyl-1H-pyrazole-3-carboxamide (Degradate 2 of Chlorantraniliprole)

Compound Description: This polar degradate is identified in the filter extracts of [pyrazole carbonyl-(14)C]-chlorantraniliprole cigarettes after pyrolysis. []

2,6-Dichloro-4-methyl-11H-pyrido[2,1-b]quinazolin-11-one (Degradate 3 of Chlorantraniliprole)

Compound Description: This nonpolar degradate is found exclusively in [benzamide carbonyl-(14)C]-treated cigarettes after chlorantraniliprole pyrolysis. []

N2-[2-(3-Chloro-2-pyridyl)-5-[(5-methyltetrazol-2-yl)methyl]pyrazol-3-yl]-5-cyano-N1,3-dimethyl-phthalamide

Compound Description: This compound is an insecticide included in synergistic mixtures with pyraclostrobin. []

3-Bromo-N2-[5-bromo-2-(3-chloro-2-pyridyl)pyrazol-3-yl]-5-chloro-N1-(1-cyclopropylethyl)phthalamide

Compound Description: This compound is an insecticide used in synergistic mixtures with pyraclostrobin. []

2-(5-Amino-1,3,4-thiadiazol-2-yl)-N-[5-bromo-2-(3-chloro-2-pyridyl)pyrazol-3-yl]-4-chloro-6-methyl-benzamide

Compound Description: This compound is an insecticide used in synergistic mixtures with pyraclostrobin. []

2-(3-Methyl[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime (IVa)

Compound Description: IVa is a ring cleavage and recyclization product obtained from the reaction of N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)acetamidine with hydroxylamine hydrochloride. []

2-(3-p-Chlorophenyl[1,2,4]oxadiazol-5-yl)3,4-dihydro-1-napththylaminoformaldehyde oxime (IVb)

Compound Description: IVb is a ring cleavage and recyclization product formed from the reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride. []

Properties

Product Name

3,4-dimethyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

IUPAC Name

3,4-dimethyl-N-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]benzamide

Molecular Formula

C22H18N4O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C22H18N4O2/c1-14-7-8-17(13-15(14)2)21(27)24-19-6-4-3-5-18(19)22-25-20(26-28-22)16-9-11-23-12-10-16/h3-13H,1-2H3,(H,24,27)

InChI Key

LILYVRDMSDVYFP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=NC=C4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.